molecular formula C14H15ClN2O B1319243 N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine CAS No. 937606-36-5

N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine

Cat. No.: B1319243
CAS No.: 937606-36-5
M. Wt: 262.73 g/mol
InChI Key: BOVHGUOBSFDJAP-UHFFFAOYSA-N
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Description

N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine is an organic compound characterized by the presence of an amino group, a chlorophenoxy group, and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-4-chlorophenol and 3-bromophenyl-N,N-dimethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 2-amino-4-chlorophenol is reacted with 3-bromophenyl-N,N-dimethylamine under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or chlorophenoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water or potassium carbonate in DMF.

Major Products

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-Amino-2-chlorophenoxy)phenyl]acetamide
  • N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide

Uniqueness

N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine is unique due to the presence of the dimethylamine group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from similar compounds and can lead to different biological and chemical properties.

Properties

IUPAC Name

5-chloro-2-[3-(dimethylamino)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-17(2)11-4-3-5-12(9-11)18-14-7-6-10(15)8-13(14)16/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVHGUOBSFDJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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